1-((4-Methoxy-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine
CAS No.: 1396886-35-3
Cat. No.: VC6780467
Molecular Formula: C17H21NO3S2
Molecular Weight: 351.48
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396886-35-3 |
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Molecular Formula | C17H21NO3S2 |
Molecular Weight | 351.48 |
IUPAC Name | 1-(4-methoxy-2-methylphenyl)sulfonyl-4-thiophen-2-ylpiperidine |
Standard InChI | InChI=1S/C17H21NO3S2/c1-13-12-15(21-2)5-6-17(13)23(19,20)18-9-7-14(8-10-18)16-4-3-11-22-16/h3-6,11-12,14H,7-10H2,1-2H3 |
Standard InChI Key | BQWDQCXBGLHSDA-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)OC)S(=O)(=O)N2CCC(CC2)C3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Elucidation
The IUPAC name 1-((4-Methoxy-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine defines its structure unambiguously:
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Piperidine core: A six-membered saturated nitrogen heterocycle.
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Sulfonyl bridge: At position 1, connecting to a 4-methoxy-2-methylphenyl group.
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Thiophene substituent: At position 4, featuring a sulfur-containing aromatic ring.
The molecular formula is C₁₇H₂₁NO₃S₂, with a calculated molecular weight of 363.48 g/mol . Key structural features include:
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Planar aromatic systems: The phenyl and thiophene rings enable π-π stacking interactions.
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Sulfonamide group: Polar sulfonyl moiety enhances water solubility compared to non-sulfonylated analogs.
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Methoxy and methyl groups: Electron-donating substituents influence electronic distribution and steric bulk.
Spectral Characteristics
While direct spectral data for this compound are unavailable, inferences from related sulfonamide-piperidine hybrids suggest:
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IR spectroscopy:
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¹H NMR (CDCl₃):
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ESI–MS: Expected [M+H]⁺ peak at m/z 364.1.
Physicochemical Profile
Property | Value/Description |
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Molecular Formula | C₁₇H₂₁NO₃S₂ |
Molecular Weight | 363.48 g/mol |
logP | ~3.5 (predicted) |
Solubility | Moderate in DMSO, ethanol; low in H₂O |
Melting Point | 180–185°C (estimated) |
Stability | Hydrolytically stable at pH 4–8 |
These properties derive from computational models and analogy to structurally related compounds like N-(4-chloro-2-methylphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide (MW 398.93) .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary disconnections are feasible:
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Sulfonamide bond formation: Coupling a piperidine-thiophene intermediate with 4-methoxy-2-methylbenzenesulfonyl chloride.
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Piperidine functionalization: Introducing thiophene via nucleophilic substitution or cross-coupling.
Stepwise Synthesis
A plausible pathway involves:
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Piperidine-thiophene intermediate:
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4-Chloropiperidine + thiophene-2-boronic acid → Suzuki coupling (Pd catalysis).
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Sulfonylation:
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Purification:
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Column chromatography (SiO₂, hexane/EtOAc gradient).
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Optimized Conditions:
Challenges and Solutions
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Steric hindrance: Bulky substituents slow sulfonylation; microwave assistance improves kinetics.
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Byproducts: Hydrolysis of sulfonyl chloride mitigated by anhydrous conditions.
Industrial and Material Science Applications
Agrochemicals
Sulfonamide-piperidine hybrids act as:
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Herbicides: Disrupt plant acetolactate synthase (Ki = 0.8 µM) .
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Fungicides: Broad-spectrum activity against Botrytis cinerea (EC₅₀ = 12 µM).
Photoactive Materials
Conjugated thiophene systems enable applications in:
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